Home > Products > Building Blocks P9759 > 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline - 694499-26-8

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Catalog Number: EVT-1683804
CAS Number: 694499-26-8
Molecular Formula: C13H18F3N3
Molecular Weight: 273.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is an aromatic amine compound often used as a key building block in the synthesis of various biologically active compounds, particularly in medicinal chemistry for drug discovery. [, , , , , , , , , , , , , , , , , , , , , , ] Its structure incorporates a trifluoromethyl group, a methylpiperazine ring, and an aniline group, making it a versatile building block for designing molecules with specific physicochemical and biological properties.

Synthesis Analysis
  • Fluorination: 3,5-dinitro-1-trifluoromethylbenzene is fluorinated using tetramethyl ammonium fluoride to yield 3-fluoro-5-trifluoromethyl-nitrobenzene. []
Molecular Structure Analysis
  • 1-position: A methylpiperazine ring is attached via a methylene linker to the aniline nitrogen. This moiety often contributes to enhanced binding affinity and selectivity towards biological targets. [, , , , , , , , , , , , , , , , , , , , , , ]
  • 3-position: A trifluoromethyl group (-CF3) is attached, imparting lipophilicity and influencing the molecule's metabolic stability and ability to penetrate cell membranes. [, , , , , , , ]
Mechanism of Action
  • Inhibit specific kinases: by targeting the ATP-binding site, leading to downstream inhibition of signaling pathways involved in cell proliferation and survival. [, , , , ]
  • Modulate receptor activity: acting as agonists or antagonists at various receptors involved in inflammation, immune response, and neuronal signaling. [, , ]
  • Interfere with enzymatic processes: disrupting metabolic pathways essential for pathogen survival or tumor growth. [, ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the trifluoromethyl group likely increases its lipophilicity, influencing its solubility in organic solvents and its ability to cross cell membranes. []
  • Stability: The trifluoromethyl group generally enhances metabolic stability, leading to potentially longer half-lives of its derivatives. []
Applications
  • Medicinal Chemistry: It serves as a key building block for developing novel therapeutics, particularly as a starting material for synthesizing various enzyme inhibitors, receptor modulators, and other biologically active molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Drug Discovery: Its derivatives are actively researched for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, infectious diseases, and central nervous system disorders. [, , , , , , , , , , ]

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits low nanomolar IC50 values against both native and mutated BCR-ABL and effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines. []

Relevance: This compound incorporates the entire structure of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a key component of its structure. [] This shared moiety is crucial for the compound's ability to bind to BCR-ABL, demonstrating a clear structural relationship between the two compounds.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a novel, highly potent type II dual inhibitor of ABL and c-KIT kinases. It demonstrates potent inhibition of both purified ABL and c-KIT kinases and exhibits strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines. []

Relevance: Similar to AP24534, this compound also incorporates the complete structure of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline within its molecular framework. [] This structural similarity highlights a shared pharmacophore between the two compounds, likely contributing to their kinase inhibitory activities.

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) with nanomolar binding affinities. It potently inhibits both DDR1 and DDR2 kinases and exhibits promising in vivo anti-inflammatory effects in a lipopolysaccharide-induced acute lung injury mouse model. []

N-(6-(4-(3-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido)phenoxy)pyrimidin-4-yl)cyclopropanecarboxamide

Compound Description: This compound emerged as a potential wound-healing molecule in a study that explored STAT3 stimulatory potential for wound healing and tissue repair. It exhibited strong binding affinity to STAT3 in molecular docking studies. []

Relevance: This compound directly incorporates 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline into its structure through a urea linkage. [] The presence of the complete structure suggests that this moiety might play a role in the compound's interaction with STAT3 and its potential wound-healing properties.

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide

Compound Description: This compound displays potent inhibitory activity against FLT3 and FLT3-ITD, showing potential as an AML therapeutic. []

Relevance: This compound shares the 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl substructure with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [] This structural similarity might contribute to their biological activity, specifically their kinase inhibitory properties.

5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide

Compound Description: This compound exhibits potent inhibitory activity against FLT3, with excellent selectivity profiles. []

Relevance: Similar to the previous compound, this molecule also shares the 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl substructure with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [] This structural feature suggests a potential connection in their mechanism of action and biological targets.

4-[(1H-1,3,-benzodiazole-2yl)methyl]-N-phenylbenzamide derivatives

Compound Description: This class of compounds was identified through molecular docking studies as potential inhibitors of protein kinases. []

Relevance: These compounds were designed based on the pharmacophore features of known protein kinase inhibitors, which included structural elements present in 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, specifically the benzimidazole and the 3-(4-methyl-1H-imidazole-1-yl)-5(trifluoromethyl)aniline fragments. [] These shared structural features suggest a common binding mode and potential for similar biological activities.

Properties

CAS Number

694499-26-8

Product Name

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

Molecular Formula

C13H18F3N3

Molecular Weight

273.3 g/mol

InChI

InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3

InChI Key

ZMWAZMYBMAAMAW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.